CID 148379

Description

CID 148379 (PubChem Compound Identifier 148379) is a chemical entity registered in the PubChem database. Such compounds are often characterized by advanced analytical techniques like mass spectrometry (MS), nuclear magnetic resonance (NMR), and high-performance liquid chromatography (HPLC), as highlighted in studies involving structural elucidation of similar compounds (e.g., ginsenosides analyzed via LC-ESI-MS with collision-induced dissociation (CID) ).

Properties

InChI |

InChI=1S/C4H3N3O4/c8-4(9)2-3(7(10)11)6-1-5-2/h1H,(H,5,6)(H,8,9) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQADWEQLYZUURU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

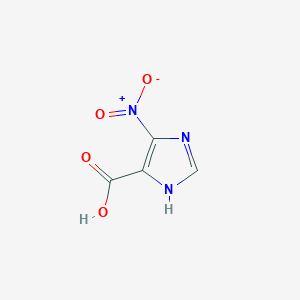

Canonical SMILES |

C1=NC(=C(N1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C(N1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

CID 148379 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

CID 148379 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions. In biology, it has been studied for its potential effects on biological systems. In medicine, it is being explored for its potential therapeutic applications. In industry, it is used in the production of various chemical products.

Mechanism of Action

The mechanism of action of CID 148379 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison of CID 148379 with structurally or functionally analogous compounds can be contextualized using methodologies and datasets from the provided evidence. Below is a framework for such comparisons, based on examples from analogous compounds (e.g., CAS 1761-61-1, CAS 1046861-20-4) :

Table 1: Key Molecular and Physicochemical Properties

Note: Specific data for this compound are absent in the provided evidence; this table illustrates comparison criteria using analogous compounds.

Structural and Functional Insights

- Structural Similarity : Compounds like CAS 1761-61-1 (brominated aromatic acid) and CAS 1046861-20-4 (boronic acid derivative) exhibit distinct functional groups (e.g., halogens, boronate esters), which influence reactivity and applications in synthesis or pharmacology .

- Synthetic Pathways : Green chemistry approaches (e.g., recyclable catalysts in THF) are employed for similar compounds, emphasizing efficiency and sustainability .

- Biological Relevance : Analogs with high GI absorption or BBB permeability (e.g., CAS 1046861-20-4) may guide drug design, though this compound’s biological profile remains uncharacterized here .

Research Findings and Methodological Considerations

Analytical Techniques

- Mass Spectrometry: Source-in CID techniques enable structural differentiation of isomers (e.g., ginsenosides Rf and F11), a method applicable to this compound if spectral data are available .

- Chromatography : HPLC-ELSD/ESI-MS workflows provide quantitative and qualitative insights for compounds with overlapping properties .

Challenges in Comparison

- Data Gaps : Absence of this compound’s experimental data (e.g., synthesis, toxicity) limits direct comparisons.

- Structural Ambiguity : Without a defined structure, similarity assessments rely on PubChem’s algorithmic predictions or analogous datasets .

Q & A

Q. How should researchers address variability in this compound’s pharmacokinetic data across species?

- Methodological Answer : Perform allometric scaling to extrapolate human doses, validated by in vitro hepatocyte clearance assays. Use compartmental modeling (e.g., Phoenix WinNonlin) to account for species-specific metabolic pathways .

Ethical & Interdisciplinary Considerations

Q. What ethical guidelines apply to studies involving this compound in animal models?

Q. How can interdisciplinary collaborations enhance this compound research?

- Methodological Answer : Partner with computational chemists for SAR optimization, pharmacologists for in vivo validation, and clinicians for translational relevance. Use collaborative tools (e.g., electronic lab notebooks) to streamline data sharing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.